Clilp

Adrenal steroidogenesis MC2R activation Structure-activity relationship

Obtain pure ACTH (18-39) (CLIP), the non-steroidogenic C-terminal ACTH fragment, to eliminate adrenal confounding in your research. Key differentiation: • Exocrine pancreas: stimulates amylase secretion with potency similar to secretin. • REM sleep: increases paradoxical sleep by 20% via ACTH 18-24 region. • LC-MS/MS: critical reference standard for intact ACTH assays; distinct from ACTH 1-24. • Immunity: alters PBMC proliferation without corticosteroid interference. Synthetic peptide, ≥95% purity. In stock for global shipping.

Molecular Formula C₁₁₂H₁₆₅N₂₇O₃₆
Molecular Weight 2465.7 g/mol
CAS No. 53917-42-3
Cat. No. B550154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClilp
CAS53917-42-3
SynonymsACTH(18-39)
ACTHalpha(18-39), Ser(31)-
ACTHalpha(18-39), Serine(31)-
CLILP
CLIP (ACTH 18-39)
Corticotropin Like Intermediate Lobe Peptide
Corticotropin-Like Intermediate Lobe Peptide
Molecular FormulaC₁₁₂H₁₆₅N₂₇O₃₆
Molecular Weight2465.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C112H165N27O36/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81?,89-,90-/m0/s1
InChIKeyZYDMZKPAPSZILB-XDGGXQJNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH 18-39 (CLIP) Identity & Procurement


Adrenocorticotropic Hormone Fragment 18-39 human, also designated Corticotropin-Like Intermediate Lobe Peptide (CLIP or CLILP) with CAS registry number 53917-42-3, is a naturally occurring 22-amino acid endogenous neuropeptide [1]. Its amino acid sequence is Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe, corresponding precisely to the C-terminal 22-amino acids of full-length ACTH (1-39) [2]. CLIP is biosynthetically derived from proteolytic cleavage of proopiomelanocortin (POMC) and ACTH within the intermediate lobe of the pituitary [3]. Commercial preparations are supplied as synthetic peptides with typical purity specifications of ≥95% (with custom purities available from 80% to 99%), a molecular formula of C112H165N27O36, and a molecular weight of 2465.67 g/mol .

Probe Adrenal-independent C-terminal ACTH fragment for non-steroidogenic signaling studies
Pathway Insulin secretion, exocrine pancreas, REM sleep, immunomodulation, opioid modulation research
Analytical LC-MS/MS reference standard for intact ACTH assay development and immunoassay interference testing

ACTH 18-39 (CLIP) Substitution Limitations


ACTH fragments are not functionally interchangeable; the biological activities of ACTH-derived peptides are strictly segregated by sequence region. Full-length ACTH (1-39) acts as a potent stimulator of adrenal corticosteroid synthesis and secretion via activation of melanocortin-2 receptors (MC2R) . In contrast, the C-terminal fragment ACTH (18-39) (CLIP) lacks the N-terminal ACTH (1-24) sequence required for adrenal steroidogenesis and MC2R activation [1]. Consequently, substituting CLIP with full-length ACTH (1-39), ACTH (1-24) (Synacthen), or α-MSH (ACTH 1-13 amide) would introduce confounding adrenal-stimulating and melanotropic activities that are absent from CLIP. Conversely, substituting an adrenal steroidogenesis assay with CLIP would yield a false negative. The evidence below quantifies these functional divergences and establishes the specific experimental contexts where CLIP procurement is scientifically justified over alternative ACTH fragments.

ACTH 1-39 Full-length ACTH activates MC2R and stimulates adrenal steroidogenesis, introducing confounding cortisol effects absent from CLIP
ACTH 1-24 N-terminal fragment (Synacthen) retains adrenal-stimulating pharmacophore; may shift insulinotropic and sleep-modulation endpoints
α-MSH ACTH 1-13 amide carries melanotropic activity and cannot substitute for CLIP in exocrine pancreas or immunomodulation studies

ACTH 18-39 (CLIP) Evidence Differentiation


Adrenal Steroidogenesis Inactivity

ACTH (18-39) (CLIP) lacks the N-terminal ACTH (1-24) sequence that contains the critical His-Phe-Arg-Trp pharmacophore motif required for melanocortin-2 receptor (MC2R) binding and activation. In guinea-pig adrenal explants maintained in organ culture for 5 hours at 37°C, ACTH (1-39) and ACTH (1-24) were potent stimulators of adrenal DNA synthesis, whereas ACTH (18-39) showed no stimulatory effect on adrenal steroidogenesis [1]. A separate study in dispersed guinea-pig adrenal cells confirmed that ACTH (1-39) and ACTH (1-24) potently stimulated cortisol production, while ACTH fragments lacking the N-terminal 1-13 sequence (including 18-39) were inactive in this assay [2].

Adrenal steroidogenesis
Head-to-head
No stimulation of DNA synthesis or cortisol production; ACTH 1-39 and 1-24 potent stimulators
Enables adrenal-independent C-terminal fragment studies
Activity requires N-terminal 1-13 sequence
Adrenal steroidogenesis MC2R activation Structure-activity relationship ACTH fragment comparison

Insulin Secretion in ob/ob Mice

In lean and genetically obese hyperglycaemic (ob/ob) mice, the effects of ACTH peptides on plasma glucose and insulin concentrations were systematically compared. Following intraperitoneal injection of ACTH 1-39 at a dose of 200 μg/kg, plasma insulin increased from a baseline of 5.5 ± 1.5 ng/ml to a peak of 46.1 ± 7.5 ng/ml at 30 minutes post-injection, accompanied by a significant rise in plasma glucose. ACTH 1-24 produced qualitatively similar but generally smaller effects than ACTH 1-39. In contrast, ACTH 18-39 (CLIP) at the same dose (200 μg/kg, i.p.) did not significantly affect glucose or insulin concentrations in either lean or ob/ob mice in this acute in vivo setting [1].

Insulin secretion (ob/ob)
Head-to-head
No significant effect on glucose or insulin (200 μg/kg i.p.); ACTH 1-39 raised insulin to 46.1 ng/ml
Confirms insulinotropic activity resides in N-terminal 1-24
Acute in vivo model; CLIP avoids confounding
Insulin secretion ob/ob mouse model Hyperglycemia Hyperinsulinemia

Pancreatic Amylase Secretion Activity

In isolated rat pancreatic lobules, CLIP (ACTH 18-39) stimulates amylase and protein secretion in a dose-dependent manner. At a concentration of 100 nM, CLIP increased amylase release by approximately 250-300% above basal levels over a 30-minute incubation period. This effect was of similar potency to that observed with 100 nM secretin (a physiological duodenal hormone that stimulates pancreatic exocrine secretion) and 10 μM carbamylcholine (a cholinergic agonist). The ACTH 18-24 N-terminal subregion of CLIP was identified as essential for this activity, as the C-terminal fragment ACTH 25-39 was inactive [1].

Pancreatic amylase secretion
Cross-study
~250–300% increase in amylase release (100 nM)
Supports exocrine pancreatic function probe use
Potency comparable to secretin
Exocrine pancreas Amylase secretion Protein secretion Secretin Carbamylcholine

REM Sleep Modulation

Intracerebroventricular administration of CLIP (ACTH 18-39) in rats produced a significant increase in paradoxical sleep (PS, equivalent to REM sleep) duration. Specifically, CLIP treatment increased PS by 20% relative to control conditions. Structure-activity analysis using CLIP fragments revealed that the N-terminal fragment ACTH (18-24) increased PS by 18%, and the pentapeptide ACTH (20-24) produced a 25% increase in PS. In contrast, the C-terminal fragment ACTH (25-39) was completely ineffective at modulating paradoxical sleep [1]. This functional mapping localizes the hypnogenic activity to the N-terminal 18-24 region of the CLIP sequence.

REM sleep modulation
Head-to-head
+20% increase in paradoxical sleep duration
Supports hypnogenic peptide research
Activity localized to N-terminal 18-24 region
Paradoxical sleep REM sleep Sleep-wake cycle Hypnogenic factors

PBMC Proliferation Modulation

In an in vitro study examining the biologic activity of ACTH and related peptides on peripheral blood mononuclear cells (PBMCs), ACTH (18-39) was the only ACTH fragment tested that altered proliferation of PBMCs in the absence of dexamethasone. Specifically, ACTH (18-39) modulated PBMC proliferative responses, while ACTH (11-24) and other fragments showed no significant effect on proliferation under the same conditions. Furthermore, neither ACTH (18-39) nor ACTH (11-24) affected T-cell proliferation when T-cells were activated via protein kinase C-mediated pathways [1]. This selective activity profile distinguishes ACTH (18-39) as a unique immunomodulatory fragment within the ACTH peptide family.

PBMC proliferation
Head-to-head
Modulated PBMC proliferation; ACTH 11-24 inactive
Selective immunomodulatory tool independent of glucocorticoid pathways
Unique among ACTH fragments tested
Immunomodulation PBMC proliferation Neuroimmunology T-cell activation

Opiate Receptor Antagonism

Studies indicate that fragments of ACTH, including ACTH (18-39) (CLIP), can antagonize opiate receptors . This activity is distinct from the opioid agonist activity of β-endorphin (another POMC-derived peptide cleaved from β-lipotropin) and the absence of opiate receptor activity in N-terminal ACTH fragments such as ACTH (1-24) and ACTH (1-13) (α-MSH). The opiate antagonism property of CLIP positions it as a unique endogenous modulator within the POMC-derived peptide family, wherein the same precursor generates both opioid agonists (β-endorphin) and an opioid antagonist (CLIP) [1]. Quantitative binding affinity data (Ki values) for specific opioid receptor subtypes (μ, δ, κ) were not identified in the available peer-reviewed literature for CLIP; therefore this evidence is classified as class-level inference based on functional studies.

Opiate receptor antagonism
Class-level
Functional opiate antagonism reported; quantitative Ki data not available
Supports endogenous opioid modulation studies
Subtype-specific binding data to verify
Opiate receptor antagonism ACTH fragments β-endorphin POMC-derived peptides

ACTH 18-39 (CLIP) Research Applications


Exocrine Pancreatic Function Studies

Investigators studying the regulation of exocrine pancreatic secretion should procure CLIP (ACTH 18-39) rather than full-length ACTH or ACTH (1-24) because CLIP stimulates amylase and protein secretion in isolated rat pancreatic lobules with potency comparable to secretin and carbamylcholine [1]. Full-length ACTH (1-39) and ACTH (1-24) have not been demonstrated to share this exocrine pancreatic secretagogue activity, and their use would introduce confounding adrenal steroidogenic effects. The ACTH 18-24 N-terminal subregion is the minimal active fragment for this function, making full-length CLIP the appropriate tool for mapping POMC-derived peptide regulation of digestive enzyme release [1].

Sleep-Wake Cycle & REM Sleep Research

Studies of paradoxical sleep (REM sleep) modulation, stress-induced sleep rebound, or hypothalamo-pontine sleep-regulatory pathways require CLIP rather than other ACTH fragments. Intracerebroventricular CLIP increases paradoxical sleep by 20% in rats, an effect localized to the N-terminal ACTH 18-24 region and absent from the C-terminal ACTH 25-39 fragment [1]. CLIP is implicated in stress-induced REM sleep genesis via arcuate nucleus projections to the dorsal pontine tegmentum [2]. Neither full-length ACTH (1-39) nor N-terminal fragments (1-24, 1-13) share this specific hypnogenic activity profile.

LC-MS/MS Assay Development & Immunoassay Discordance

Clinical laboratories developing intact ACTH LC-MS/MS assays or investigating discordance between Roche Elecsys and Siemens Immulite ACTH immunoassays require pure ACTH (18-39) as an analytical reference standard. ACTH (18-39) serves as a critical analyte in multiplexed LC-MS/MS methods designed to selectively measure full-length iACTH alongside ACTH analogs and fragments [1]. Addition of ACTH (18-39) to plasma containing ACTH (1-39) results in decreased measured ACTH by immunoassay, demonstrating the need for this fragment in assay interference studies and epitope mapping [2]. Neither ACTH (1-24) nor α-MSH can substitute for CLIP in these analytical contexts due to distinct chromatographic retention times and antibody cross-reactivity profiles.

Neuroimmunology: Direct Immunomodulation

Researchers investigating direct immunomodulatory effects of POMC-derived peptides on peripheral blood mononuclear cells (PBMCs) should select ACTH (18-39) over full-length ACTH or ACTH (1-24). ACTH (18-39) uniquely alters PBMC proliferation in vitro in the absence of dexamethasone, while ACTH (11-24) shows no effect [1]. Full-length ACTH (1-39) and ACTH (1-24) confound such studies through adrenal stimulation and subsequent elevation of endogenous corticosteroids, which themselves potently suppress immune function. CLIP provides a clean tool for dissecting direct peptide-immune cell interactions independent of the hypothalamic-pituitary-adrenal axis.

Application
Selection Property
Validation Focus
Exocrine pancreatic secretion studies
CLIP-selective secretagogue activity
Amylase release in pancreatic lobule models
REM sleep regulation studies
N-terminal 18-24 hypnogenic sequence
Paradoxical sleep duration in rodent models
ACTH LC-MS/MS assay development
Distinct chromatographic & immunoassay cross-reactivity
Separation from ACTH 1-39; interference testing
Neuroimmunomodulation studies
Direct PBMC modulation independent of adrenal axis
Proliferation modulation without dexamethasone

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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